Mequitamium Iodide

Übersicht

Beschreibung

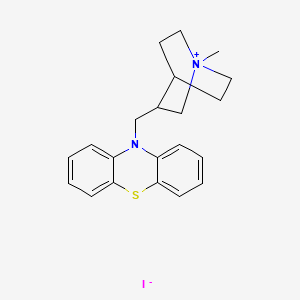

Mequitamiumjodid ist eine chemische Verbindung, die für ihre Rolle als Hemmer des Plättchenaktivierungsfaktors (PAF) bekannt ist. Es kann die durch PAF-Äther induzierte Plättchenaggregation und Bronchokonstriktion hemmen, indem es mit sekundären Mechanismen interferiert, die durch dieses Autokoid aktiviert werden . Die Verbindung hat die Summenformel C21H25IN2S und ein Molekulargewicht von 464,41 g/mol .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Mequitamiumjodid kann durch die Quaternisierung von 10-(1-Azabicyclo[2.2.2]oct-3-ylmethyl)-10H-Phenothiazin mit Methyliodid in Acetonitril (CH3CN) bei 50 °C synthetisiert werden . Diese Methode beinhaltet die Reaktion der Vorläuferverbindung mit Methyliodid, um das Endprodukt zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion von Mequitamiumjodid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Verbindung wird üblicherweise als Pulver bei -20 °C bis zu drei Jahre oder in Lösung bei -80 °C bis zu einem Jahr gelagert .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Mequitamium iodide can be synthesized through the quaternization of 10-(1-azabicyclo[2.2.2]oct-3-ylmethyl)-10H-phenothiazine with methyl iodide in acetonitrile (CH3CN) at 50°C . This method involves the reaction of the precursor compound with methyl iodide to form the final product.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The compound is typically stored as a powder at -20°C for up to three years or in solution at -80°C for up to one year .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Mequitamiumjodid unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Verbindung kann aufgrund des Vorhandenseins des Iodidions an nukleophilen Substitutionsreaktionen teilnehmen.

Oxidation und Reduktion:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in Reaktionen mit Mequitamiumjodid verwendet werden, umfassen Methyliodid für die Quaternisierung und verschiedene Lösungsmittel wie Acetonitril. Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen und spezifische Lösungsmittelumgebungen, um die gewünschten chemischen Umwandlungen sicherzustellen.

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das bei der Synthese von Mequitamiumjodid gebildet wird, ist das quaternisierte Ammoniumsalz, das die gewünschte biologische Aktivität als PAF-Hemmer zeigt.

Wissenschaftliche Forschungsanwendungen

Antiasthmatic Properties

Mequitamium iodide has been identified as a novel anti-asthmatic agent. Research indicates that it binds with high affinity to histamine H1 receptors and muscarinic acetylcholine receptors, which are crucial in the pathophysiology of asthma. In vitro studies show that this compound exhibits competitive antagonism at these receptors, suggesting its potential efficacy in alleviating asthma symptoms through antimuscarinic and antihistamine mechanisms .

Binding Affinity Data

The binding affinities of this compound to various receptors are summarized in the following table:

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| Histamine H1 | 9 nM |

| Muscarinic Acetylcholine | 12-77 nM |

| Serotonin 5-HT2 | 1-10 µM |

| Platelet-Activating Factor (PAF) | 1-10 µM |

This data illustrates the compound's selectivity and potential for therapeutic use, particularly in conditions involving these receptor systems.

Neurological Effects

In addition to its respiratory applications, this compound's interaction with muscarinic receptors suggests possible neurological effects. Studies indicate that it could influence cognitive functions and neuroprotection due to its binding properties in the brain .

Iodine Cycling Research

Recent studies have explored the role of iodine compounds, including this compound, in environmental processes such as iodine cycling in aquatic systems. Research conducted in coastal fjords has shown how dissolved inorganic iodine species interact with biogeochemical cycles, impacting microbial activity and nutrient dynamics . Understanding these interactions is crucial for modeling ecosystem responses to environmental changes.

Atmospheric Chemistry

This compound's relevance extends to atmospheric chemistry. It has been implicated in the formation of iodine particles that contribute to cloud formation and ozone layer depletion. An international research team has elucidated mechanisms by which iodine compounds influence atmospheric processes, highlighting their importance in climate models . This research underscores the broader implications of this compound beyond direct pharmacological applications.

In Vitro Studies on Asthma Treatment

A series of in vitro experiments were conducted to evaluate the efficacy of this compound as an anti-asthmatic agent. The results demonstrated significant inhibition of bronchoconstriction in rat models when exposed to histamine and acetylcholine, supporting its potential use in treating asthma .

Iodine Speciation in Coastal Waters

A long-term study on iodine speciation revealed that varying concentrations of iodide and iodate correlate with oxygen levels and microbial activity in coastal waters. This research provides insights into how compounds like this compound can affect marine ecosystems and nutrient cycling .

Wirkmechanismus

Mequitamium iodide exerts its effects by selectively interfering with the action of histamine on airway microvascular leakage, mediated by histamine H1 receptors . It is more potent than other antihistamines like diphenhydramine, mequitazine, or astemizole . The compound’s mechanism involves histamine antagonism, possibly accompanied by inhibition of peptido-leukotrienes and 5-hydroxytryptamine .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Mequitazin: Ein weiteres Histamin-H1-Rezeptor-Antagonist mit ähnlichen antiallergischen Eigenschaften.

Diphenhydramin: Ein weit verbreitetes Antihistaminikum mit geringerer Wirksamkeit als Mequitamiumjodid.

Astemizol: Ein Antihistaminikum mit ähnlichen Mechanismen, aber unterschiedlichen Potenz- und Nebenwirkungsprofilen.

Einzigartigkeit

Mequitamiumjodid ist einzigartig in seiner Fähigkeit, die plättchenvermittelten Wirkungen von PAF zu hemmen, indem es mit sekundären Mechanismen interferiert, anstatt direkt an Rezeptorstellen zu antagonisieren . Dies macht es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen.

Biologische Aktivität

Mequitamium iodide, a quaternary ammonium compound with the chemical formula C21H25IN2S, has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's binding affinity to various receptors, its potential therapeutic applications, and relevant case studies that highlight its biological efficacy.

This compound exhibits significant binding affinity for several receptors, which underpins its biological activity:

- Histamine H1 Receptors : this compound binds with high affinity to histamine H1 receptors in rat brain membranes (Ki = 9 nM) . This interaction is crucial for its potential anti-allergic effects.

- Muscarinic Acetylcholine Receptors : The compound also shows affinity for muscarinic acetylcholine receptors across various tissues, with Ki values ranging from 12 to 77 nM . The competitive nature of this interaction suggests a role in modulating cholinergic signaling.

- Other Receptors : Lower affinity interactions have been reported with serotonin 5-HT2 receptors and beta-adrenergic agents (Ki = 1-10 µM), indicating a broader pharmacological profile .

Therapeutic Applications

The biological activities of this compound suggest several therapeutic applications:

- Antiallergic Activity : Its antagonism of histamine H1 receptors positions it as a candidate for treating allergic conditions such as rhinitis and asthma . Clinical studies indicate that local administration can effectively alleviate symptoms associated with these disorders.

- Antimicrobial Properties : this compound has demonstrated broad-spectrum antimicrobial activity, making it a potential treatment option against resistant pathogens. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis .

Case Studies

Several case studies have illustrated the practical applications and efficacy of this compound:

Case Study 1: Respiratory Effects in Guinea Pigs

A study investigated the effects of this compound on airway microvascular leakage induced by histamine. The results showed that intravenous administration of the compound effectively prevented increases in tracheobronchial vascular permeability, suggesting its potential use in managing allergic respiratory conditions .

Case Study 2: Antihistaminic Efficacy

In a clinical setting, local administration of dextro-mequitamium was evaluated for its antihistaminic properties. Patients with allergic rhinitis reported significant symptom relief following treatment, supporting its use as an effective intervention for allergic disorders .

Summary Table of Biological Activity

| Activity | Target | Binding Affinity (Ki) | Potential Applications |

|---|---|---|---|

| Histamine H1 Receptor Antagonism | Histamine H1 Receptors | 9 nM | Allergy treatment |

| Muscarinic Receptor Antagonism | Muscarinic Acetylcholine Receptors | 12-77 nM | Respiratory diseases |

| Antimicrobial Activity | Various pathogens | Broad spectrum | Infection treatment |

Eigenschaften

CAS-Nummer |

101396-42-3 |

|---|---|

Molekularformel |

C21H25IN2S |

Molekulargewicht |

464.4 g/mol |

IUPAC-Name |

10-[(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl)methyl]phenothiazine;iodide |

InChI |

InChI=1S/C21H25N2S.HI/c1-23-12-10-16(11-13-23)17(15-23)14-22-18-6-2-4-8-20(18)24-21-9-5-3-7-19(21)22;/h2-9,16-17H,10-15H2,1H3;1H/q+1;/p-1 |

InChI-Schlüssel |

SWVANDLDSRKJFI-UHFFFAOYSA-M |

SMILES |

C[N+]12CCC(CC1)C(C2)CN3C4=CC=CC=C4SC5=CC=CC=C53.[I-] |

Kanonische SMILES |

C[N+]12CCC(CC1)C(C2)CN3C4=CC=CC=C4SC5=CC=CC=C53.[I-] |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

1-Azoniabicyclo(2.2.2)octane, 1-methyl-3-(10H-phenothiazin-10-ylmethyl)-, iodide 3-(10-H-phenothiazinylmethyl)-1-methyl-1-azabicyclo(2.2.2)octane d-Meq cpd LG 30435 LG-30435 mequitaminum iodide |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.